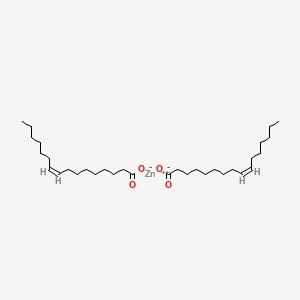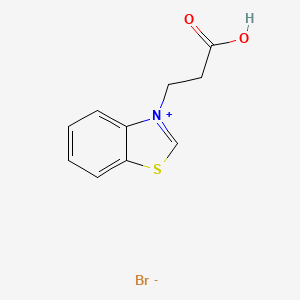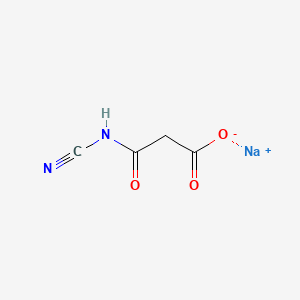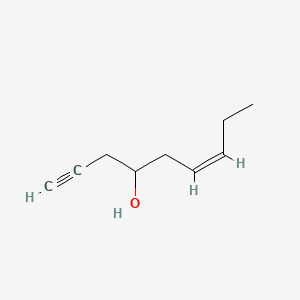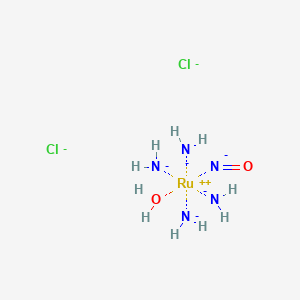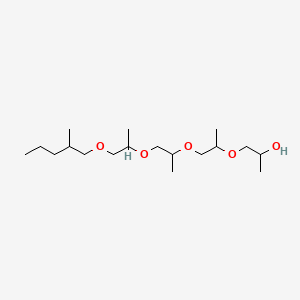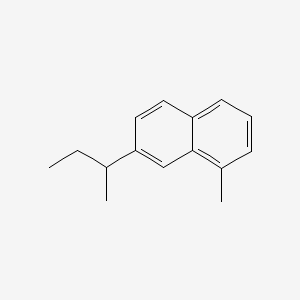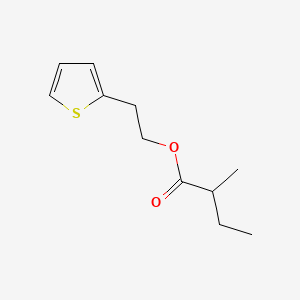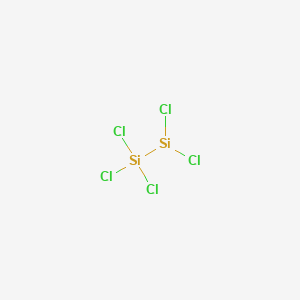
Hexyl methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl methylphosphinate is an organophosphorus compound with the molecular formula C7H17O2P. It is characterized by the presence of a hexyl group attached to a methylphosphinate moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl methylphosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with methylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Hexyl alcohol+Methylphosphinic acid→Hexyl methylphosphinate+Water
The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Hexyl methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexyl methylphosphonate.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Hexyl methylphosphonate.
Reduction: Hexyl phosphine.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Hexyl methylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which hexyl methylphosphinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, thereby modulating various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications.
Comparison with Similar Compounds
- Ethyl methylphosphinate
- Butyl methylphosphinate
- Propyl methylphosphinate
Properties
CAS No. |
85187-13-9 |
|---|---|
Molecular Formula |
C7H16O2P+ |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
hexoxy-methyl-oxophosphanium |
InChI |
InChI=1S/C7H16O2P/c1-3-4-5-6-7-9-10(2)8/h3-7H2,1-2H3/q+1 |
InChI Key |
PRVRSWUYECZVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[P+](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



